molecular formula C22H27N3O5S B2960828 N-(4-(N-(2-oxo-2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)isobutyramide CAS No. 954039-25-9

N-(4-(N-(2-oxo-2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)isobutyramide

Cat. No. B2960828
M. Wt: 445.53
InChI Key: AZSPGUWBZMXYFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(N-(2-oxo-2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)isobutyramide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

  • Electronic and Biological Interactions : A study by Bharathy et al. (2021) focused on the structural parameters, electron behavior, wave function, and biological properties of a similar compound, N-[4-(Ethylsulfamoyl)phenyl]acetamide. The research utilized Gaussian 16 W DFT tool and explored properties like electron localization functions and intermolecular interaction analysis in polar aprotic liquids. This study contributes to understanding the biological and chemical properties of compounds similar to N-(4-(N-(2-oxo-2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)isobutyramide (Bharathy et al., 2021).

  • Synthesis and Antimicrobial Evaluation : Darwish et al. (2014) aimed at synthesizing new heterocyclic compounds incorporating the sulfamoyl moiety, like N-(4-(N-(2-oxo-2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)isobutyramide, to serve as antimicrobial agents. This research provides insight into the potential antimicrobial applications of compounds with a sulfamoyl moiety (Darwish et al., 2014).

  • Molecular Docking for Fungal and Cancer Activities : Another study conducted by Bharathy et al. (2021) also involved molecular docking to investigate the fungal and cancer activities of compounds similar to N-(4-(N-(2-oxo-2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)isobutyramide. This research highlights the potential therapeutic applications of these compounds in treating cancer and fungal infections (Bharathy et al., 2021).

  • Cytotoxic Activity and Drug-likeness Analysis : Bechlem et al. (2020) synthesized novel α-sulfamidophosphonate derivatives and compared their cytotoxicity to chlorambucil. This research is relevant as it provides insights into the cytotoxic properties and drug-likeness of compounds structurally related to N-(4-(N-(2-oxo-2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)isobutyramide (Bechlem et al., 2020).

properties

IUPAC Name

2-methyl-N-[4-[[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-16(2)22(27)24-18-8-10-19(11-9-18)31(28,29)23-14-21(26)25-12-13-30-20(15-25)17-6-4-3-5-7-17/h3-11,16,20,23H,12-15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSPGUWBZMXYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(2-oxo-2-(2-phenylmorpholino)ethyl)sulfamoyl)phenyl)isobutyramide

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